molecular formula C13H11F3N4O4 B11522394 ethyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate

ethyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11522394
M. Wt: 344.25 g/mol
InChI Key: UJNZZKDTIDMGJP-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate
  • Ethyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylate
  • Ethyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-4-carboxylate

Uniqueness

The unique combination of the trifluoromethyl group and the nitro group in ethyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate imparts distinct chemical properties that are not commonly found in other similar compounds. This makes it particularly valuable in applications where these properties are desired, such as in the development of pharmaceuticals with enhanced bioavailability and stability .

Properties

Molecular Formula

C13H11F3N4O4

Molecular Weight

344.25 g/mol

IUPAC Name

ethyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]triazole-4-carboxylate

InChI

InChI=1S/C13H11F3N4O4/c1-3-24-12(21)11-7(2)19(18-17-11)9-5-4-8(13(14,15)16)6-10(9)20(22)23/h4-6H,3H2,1-2H3

InChI Key

UJNZZKDTIDMGJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C

Origin of Product

United States

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